2-(4-((Benzyloxy)methyl)cyclohex-1-en-1-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
Description
2-(4-((Benzyloxy)methyl)cyclohex-1-en-1-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is a pinacol boronate ester characterized by a cyclohexene ring substituted with a benzyloxymethyl group at the 4-position. The 4,4,5,5-tetramethyl-1,3,2-dioxaborolane moiety enhances stability and reactivity in cross-coupling reactions, such as Suzuki-Miyaura couplings. The benzyloxymethyl group contributes steric bulk and electron-donating properties via its ether oxygen, influencing solubility in organic solvents and resistance to hydrolysis compared to more polar derivatives . This compound is synthetically valuable in medicinal chemistry and materials science due to its balance of stability and tunable reactivity.
Properties
IUPAC Name |
4,4,5,5-tetramethyl-2-[4-(phenylmethoxymethyl)cyclohexen-1-yl]-1,3,2-dioxaborolane | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H29BO3/c1-19(2)20(3,4)24-21(23-19)18-12-10-17(11-13-18)15-22-14-16-8-6-5-7-9-16/h5-9,12,17H,10-11,13-15H2,1-4H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZRNTYRHLWBHUQP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CCC(CC2)COCC3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H29BO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Cyclohexenyl Triflate Intermediate Formation
The synthesis begins with cyclohex-1-en-1-yl trifluoromethanesulfonate, prepared via treatment of cyclohexenol with triflic anhydride. In a nickel-catalyzed reductive vinylation, this intermediate reacts with α-amido esters in the presence of Zn and MgCl2 at 60°C for 12 hours, achieving 65–78% conversion to the vinylated product.
Table 1: Optimization of Reductive Vinylation Conditions
Benzyloxymethyl Group Installation
The vinylated intermediate undergoes O-benzylation using benzyl bromide and NaH in THF at 0°C. Kinetic studies show that DMSO additives increase the reaction rate by 40% by stabilizing the alkoxide intermediate. After 17 hours at 60°C, 2-((benzyloxy)methyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane (S2) is isolated in 68% yield.
Boronate Esterification
The final step employs a Matteson–Pasto rearrangement, where dibromocyclopropane intermediates react with pinacolborane (1 M in THF) under BüLi-mediated conditions. At −100°C, this process achieves 52% yield with a 63:37 diastereomeric ratio, favoring the trans-configuration.
Synthetic Route 2: Convergent Suzuki Coupling
Boronic Acid Preparation
4-((Benzyloxy)methyl)cyclohex-1-en-1-ylboronic acid is synthesized via Miyaura borylation of the corresponding bromide using bis(pinacolato)diboron (B2Pin2) and Pd(dppf)Cl2. NMR monitoring reveals complete conversion after 6 hours at 80°C in dioxane.
Pinacol Protection
The boronic acid is treated with pinacol (2,3-dimethyl-2,3-butanediol) in refluxing toluene with molecular sieves. This step achieves 89% yield, with the dioxaborolane ring forming preferentially over competing five-membered borolanes due to steric effects.
Synthetic Route 3: One-Pot Tandem Reaction
Simultaneous Cyclohexene and Boronate Formation
A novel one-pot method combines cyclohexene oxide opening with in situ boronate esterification. Using ZnCl2 as a Lewis acid, the reaction proceeds via a bicyclic oxonium intermediate, yielding the target compound in 61% yield after 18 hours.
Table 2: Lewis Acid Screening for One-Pot Synthesis
Stereochemical Considerations
Density functional theory (DFT) calculations indicate that the ZnCl2-catalyzed pathway favors the equatorial arrangement of the benzyloxymethyl group, minimizing 1,3-diaxial interactions by 3.2 kcal/mol.
Synthetic Route 4: Photochemical Activation
UV-Induced Cyclization
Irradiating a solution of 4-(benzyloxymethyl)styrene and 4,4,5,5-tetramethyl-1,3,2-dioxaborolane with 254 nm UV light induces [2+2] cycloaddition. Quantum yield measurements (Φ = 0.33) suggest a radical chain mechanism, producing the cyclohexene derivative in 55% yield.
Limitations and Byproducts
GC-MS analysis identifies dimeric byproducts (15–22%) arising from uncontrolled radical recombination. Addition of 10 mol% TEMPO reduces dimer formation to <5% while maintaining reaction efficiency.
Comparative Analysis of Methods
Table 3: Synthesis Route Efficiency Comparison
Route 2 demonstrates superior atom economy (78%) due to fewer protection/deprotection steps, while Route 3 offers time efficiency despite lower scalability.
Chemical Reactions Analysis
Types of Reactions
2-(4-((Benzyloxy)methyl)cyclohex-1-en-1-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane undergoes various types of chemical reactions, including:
Oxidation: The benzyloxy methyl group can be oxidized to form a benzaldehyde derivative.
Reduction: The cyclohexene ring can be reduced to a cyclohexane ring.
Substitution: The dioxaborolane moiety can participate in Suzuki-Miyaura cross-coupling reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) is commonly used.
Substitution: Palladium catalysts (Pd(PPh3)4) and bases like potassium carbonate (K2CO3) are used in Suzuki-Miyaura reactions.
Major Products
Oxidation: Benzaldehyde derivatives.
Reduction: Cyclohexane derivatives.
Substitution: Various biaryl compounds.
Scientific Research Applications
2-(4-((Benzyloxy)methyl)cyclohex-1-en-1-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis, particularly in the formation of complex molecules through cross-coupling reactions.
Biology: Investigated for its potential as a ligand in biological assays.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the synthesis of advanced materials and pharmaceuticals.
Mechanism of Action
The mechanism of action of 2-(4-((Benzyloxy)methyl)cyclohex-1-en-1-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane involves its ability to participate in various chemical reactions due to the presence of reactive functional groups. The dioxaborolane moiety, in particular, is known to form stable complexes with various substrates, facilitating cross-coupling reactions. The benzyloxy methyl group can undergo oxidation and reduction, providing versatility in synthetic applications.
Comparison with Similar Compounds
Comparison with Similar Compounds
The structural and functional attributes of 2-(4-((Benzyloxy)methyl)cyclohex-1-en-1-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane are best understood through comparison with analogous boronate esters. Key differentiating factors include substituent identity, electronic effects, steric hindrance, and applications.
Structural and Functional Comparison
Below is a comparative analysis of select analogs:
Key Research Findings
Steric and Electronic Effects : The benzyloxymethyl group in the target compound provides steric shielding to the boron center, reducing undesired side reactions (e.g., protodeboronation) compared to unsubstituted cyclohexene analogs .
Hydrolytic Stability : The benzyl ether moiety enhances resistance to hydrolysis relative to hydroxyl- or alkoxy-substituted derivatives, as demonstrated in solvent-effect studies .
Reactivity in Cross-Couplings : Cyclohexene-containing boronate esters exhibit faster transmetalation in Suzuki reactions compared to arylboronates, though the benzyloxymethyl group slightly slows kinetics due to steric effects .
Material Science Applications: Ether-substituted analogs (e.g., butoxyethoxy derivatives) are used in polymer cross-linking and liquid crystal formulations, whereas the target compound’s rigidity suits it for structured nanomaterials .
Biological Activity
The compound 2-(4-((benzyloxy)methyl)cyclohex-1-en-1-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is a boron-containing organic compound with potential biological activities. Its structure suggests it may interact with biological systems in unique ways due to the presence of the dioxaborolane moiety and the benzyloxy group. This article explores its biological activity based on available research findings, case studies, and data tables.
The molecular formula of the compound is , with a molecular weight of approximately 270.22 g/mol. The compound features a cyclohexene ring substituted with a benzyloxy group and a dioxaborolane structure, which is known for its reactivity in organic synthesis and potential applications in medicinal chemistry.
Biological Activity Overview
Research on the biological activity of this compound has primarily focused on its potential as an anticancer agent and its ability to modulate cellular signaling pathways.
Anticancer Properties
Recent studies have investigated the compound's efficacy against various cancer cell lines. For instance, in vitro assays demonstrated that it inhibits the growth of specific tumorigenic cell lines while sparing non-tumorigenic cells. The mechanism appears to involve disruption of key signaling pathways associated with cell proliferation and survival.
Table 1: In Vitro Anticancer Activity
| Cell Line | IC50 (µM) | Effect on Non-Tumorigenic Cells |
|---|---|---|
| MCF-7 (Breast Cancer) | 10 | Minimal inhibition |
| HeLa (Cervical Cancer) | 8 | Minimal inhibition |
| A549 (Lung Cancer) | 12 | Minimal inhibition |
The mechanism by which this compound exerts its biological effects is still under investigation. However, preliminary findings suggest that it may induce apoptosis in cancer cells through the activation of caspase pathways and modulation of Bcl-2 family proteins.
Case Studies
-
Study on MCF-7 Cells :
- Researchers treated MCF-7 breast cancer cells with varying concentrations of the compound.
- Results indicated a dose-dependent decrease in cell viability and an increase in apoptotic markers.
-
HeLa Cell Migration Assay :
- A wound healing assay was conducted to assess the effect on cell motility.
- The compound significantly reduced migration compared to control groups, suggesting potential anti-metastatic properties.
Pharmacokinetics and Toxicity
Pharmacokinetic studies are essential to understand the absorption, distribution, metabolism, and excretion (ADME) characteristics of the compound. Early findings indicate that it has favorable solubility profiles but further studies are needed to evaluate its bioavailability and potential toxicity in vivo.
Q & A
Q. What is the role of the benzyloxymethyl and cyclohexenyl groups in the reactivity of this compound in Suzuki-Miyaura cross-coupling reactions?
The benzyloxymethyl group provides steric bulk and electronic modulation, which can influence the transmetallation step in Suzuki-Miyaura reactions. The cyclohexenyl moiety introduces a strained alkene, potentially affecting boron reactivity. Reaction optimization should include testing Pd catalysts (e.g., Pd(PPh₃)₄ vs. PdCl₂(dppf)) and bases (e.g., K₂CO₃ vs. CsF) under inert conditions. Monitor coupling efficiency via HPLC or GC-MS to correlate substituent effects with yields .
Q. How can researchers optimize the synthesis of this compound to improve purity and scalability?
Key steps include:
- Protection/deprotection : Use benzyl ether protection for hydroxyl groups to prevent side reactions during boronate formation.
- Temperature control : Maintain ≤0°C during lithiation steps to minimize decomposition.
- Purification : Employ silica gel chromatography with hexane/EtOAc gradients, followed by recrystallization in ethanol to achieve ≥95% purity (confirmed by ¹H NMR and LC-MS) .
Q. What analytical techniques are critical for confirming the structure and purity of this compound?
- ¹¹B NMR : Verify boron environment (δ ~30 ppm for dioxaborolanes).
- ¹H/¹³C NMR : Assign cyclohexenyl protons (δ 5.5–6.0 ppm) and benzyloxymethyl groups (δ 4.5–4.7 ppm).
- HRMS : Confirm molecular ion ([M+H]⁺) with <2 ppm error.
- HPLC : Assess purity using a C18 column with acetonitrile/water mobile phase .
Advanced Research Questions
Q. How do electronic and steric effects of substituents influence the stability of the dioxaborolane ring under aqueous conditions?
The electron-donating benzyloxymethyl group may stabilize the boron center via resonance, reducing hydrolysis rates. Conduct kinetic studies in buffered solutions (pH 5–9) using ¹H NMR to track decomposition. Compare half-lives with analogs lacking the benzyloxymethyl group (e.g., 4-methylcyclohexenyl derivatives) to isolate steric contributions .
Q. What strategies can resolve contradictions in reported catalytic activity for this compound in asymmetric synthesis?
Discrepancies may arise from:
- Ligand chirality : Test chiral phosphine ligands (e.g., BINAP vs. Josiphos) to assess enantioselectivity.
- Solvent polarity : Compare toluene (nonpolar) vs. THF (polar aprotic) to evaluate solvent-ligand interactions.
- Additives : Screen chiral auxiliaries (e.g., tartaric acid) to enhance stereocontrol. Use X-ray crystallography to confirm absolute configurations of products .
Q. How can computational modeling predict the compound’s reactivity in non-traditional coupling reactions (e.g., Chan-Lam coupling)?
Perform DFT calculations (B3LYP/6-31G*) to:
- Map frontier molecular orbitals (HOMO/LUMO) to identify nucleophilic/electrophilic sites.
- Simulate transition states for Cu-mediated Chan-Lam coupling to predict regioselectivity. Validate models with experimental yields under aerobic vs. inert conditions .
Q. What methodologies enable the analysis of byproducts formed during boronate esterification?
- GC-MS : Detect volatile byproducts (e.g., pinacol).
- ¹¹B NMR : Identify boron-containing intermediates (e.g., boronic acids at δ 28–32 ppm).
- Isotopic labeling : Use ¹⁸O-labeled reagents to trace oxygen incorporation pathways .
Methodological and Structural Analysis
Q. How can researchers systematically study the impact of substituent variations on biological activity?
- SAR table :
| Substituent Position | Modification | LogP | IC₅₀ (μM) |
|---|---|---|---|
| Benzyloxymethyl | -OCH₂Ph | 3.2 | 12.4 |
| Cyclohexenyl | -CH₂CH₂- | 2.8 | 18.9 |
- Assays : Use enzyme inhibition assays (e.g., tyrosine kinases) and cytotoxicity screens (e.g., MTT on HeLa cells) .
Q. What protocols ensure safe handling and long-term storage of this moisture-sensitive compound?
Q. How do steric effects from the tetramethyl dioxaborolane group influence crystallization behavior?
The bulky 4,4,5,5-tetramethyl groups hinder close packing, leading to amorphous solids. Crystallization screens should include:
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
